molecular formula C9H12FNO B15046786 2-Fluoro-5-isopropoxyaniline

2-Fluoro-5-isopropoxyaniline

Cat. No.: B15046786
M. Wt: 169.20 g/mol
InChI Key: CXEPWOIYYRDYGQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropoxyaniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and an isopropoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isopropoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 2-fluoronitrobenzene, undergoes a reaction with isopropanol in the presence of a base such as potassium carbonate to form 2-fluoro-5-isopropoxynitrobenzene. This intermediate is then reduced using a reducing agent like iron powder or catalytic hydrogenation to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-isopropoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom or the isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-5-isopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropoxyaniline involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the isopropoxy group, making it less sterically hindered.

    5-Isopropoxyaniline: Lacks the fluorine atom, affecting its electronic properties.

    2-Fluoro-4-isopropoxyaniline: Similar structure but with different substitution pattern.

Uniqueness

2-Fluoro-5-isopropoxyaniline is unique due to the specific positioning of the fluorine and isopropoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-fluoro-5-propan-2-yloxyaniline

InChI

InChI=1S/C9H12FNO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3

InChI Key

CXEPWOIYYRDYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)N

Origin of Product

United States

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